3,5-dimethyl-N-(3-(6-propoxypyridazin-3-yl)phenyl)isoxazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3,5-dimethyl-N-(3-(6-propoxypyridazin-3-yl)phenyl)isoxazole-4-sulfonamide, also known as Compound A, is a novel isoxazole sulfonamide derivative that has shown potential as a therapeutic agent in various scientific research studies. This compound was first synthesized by a team of researchers from a pharmaceutical company, and since then, it has been extensively studied for its various biological and pharmacological activities.
Scientific Research Applications
Synthesis and Characterization
- Novel sulfonamide derivatives of 5-substituted-3-methylisoxazole were synthesized, starting from 3,5-dimethylisoxazole. These include aryl/heteroaryl- and aminovinylsubstituted derivatives of the isoxazole heterocycle (Filimonov et al., 2006).
Bioorganic and Medicinal Chemistry
- Sulfonamide derivatives are integral in bioorganics and medicinal chemistry. Molecular conformation and tautomeric forms of molecules like 3-amino-4-[4-(dimethylamino)phenyl]-4,5-dihydro-1,2,5-thiadiazole 1,1-dioxide are crucial for their pharmaceutical and biological activities (Erturk et al., 2016).
- The development of heterocyclic compounds containing a sulfonamido moiety for antibacterial applications. Precursors were reacted with various compounds, producing pyran, pyridine, and pyridazine derivatives (Azab et al., 2013).
Pharmacological Properties
- The pharmacological and chemotherapeutic properties of related compounds like 3,4-dimethyl-5-sulfanilamido-isoxazole were explored, showing good solubility and low toxicity, indicating favorable therapeutic potentialities (Schnitzer & Foster, 1946).
Molecular Docking and DFT Calculations
- Molecular docking and Density Functional Theory (DFT) calculations were used to study new benzenesulfonamide derivatives. This provided insights into the potential interaction of these compounds against specific targets, helping in the design of new pharmaceutical agents (Fahim & Shalaby, 2019).
Antimicrobial and Antioxidant Activity
- Synthesis and study of sulfonamide derivatives for their antimicrobial and antioxidant activities. Compounds like pyrazoline benzensulfonamides were evaluated against bacterial and fungal strains, revealing significant activities (Badgujar et al., 2018).
Chemical Reactivity and Structure-Activity Relationships
- Exploring the chemical reactivity and structure-activity relationships in sulfonamide derivatives. This includes the synthesis of novel compounds and evaluating their potential as antibacterial agents, with some showing high activities (Gadad et al., 2000).
Advances in Sulfonamide-Based Hybrids
- Recent advances in designing and developing two-component sulfonamide hybrids. These hybrids incorporate various organic compounds and demonstrate a range of pharmacological activities (Ghomashi et al., 2022).
properties
IUPAC Name |
3,5-dimethyl-N-[3-(6-propoxypyridazin-3-yl)phenyl]-1,2-oxazole-4-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4S/c1-4-10-25-17-9-8-16(19-20-17)14-6-5-7-15(11-14)22-27(23,24)18-12(2)21-26-13(18)3/h5-9,11,22H,4,10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZUTXRNVTZOCFT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=C(ON=C3C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.